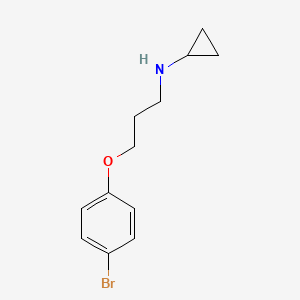

N-(3-(4-bromophenoxy)propyl)cyclopropanamine

Vue d'ensemble

Description

Molecular Structure Analysis

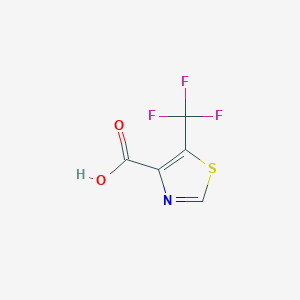

The molecular structure of N-(3-(4-bromophenoxy)propyl)cyclopropanamine consists of a cyclopropane ring attached to a propyl chain, which is further connected to a bromophenoxy group. The InChI code for a similar compound is provided , which might give some insights into its structure.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-(4-bromophenoxy)propyl)cyclopropanamine are not fully detailed in the retrieved data. It is known that it has a molecular weight of 270.17 g/mol. More specific properties like melting point, boiling point, and density would require further experimental determination .Applications De Recherche Scientifique

Antiulcer Activity

This compound has been studied for its potential in treating ulcers. It exhibits properties that could make it a candidate for antiulcer medication, particularly due to its cytoprotective action . The compound’s structure is similar to that of other cage compounds like cubane and homocubane, which have shown potent antiulcer activity with good cytoprotective ability in animal models .

Cytoprotective Agent

The cytoprotective properties of N-(3-(4-bromophenoxy)propyl)cyclopropanamine suggest its use as a protective agent against cellular damage in the gastrointestinal tract. This could be particularly useful in conditions where the mucosal lining is exposed to irritants or harmful substances .

H2-Receptor Antagonist Potency

In vitro studies indicate that this compound has H2-receptor antagonist potency comparable to ranitidine . This suggests its potential application in reducing acid secretion in the stomach, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Synthesis of Highly Strained Cage Compounds

The synthesis process of N-(3-(4-bromophenoxy)propyl)cyclopropanamine involves the creation of highly strained cage compounds. These compounds have unique structural features that could be of interest in materials science for creating new types of polymers or other advanced materials .

Potential H2-Receptor Antagonist

While the compound has shown H2-receptor antagonist potency in vitro, it did not inhibit histamine-stimulated acid secretion in vivo in the gastric fistula rat model when orally administered . This suggests a potential selective action that could be further researched for targeted therapies.

Structure-Activity Relationship Studies

The compound’s structure allows for the exploration of structure-activity relationships (SAR). Understanding the SAR can help in the design of more effective drugs with fewer side effects by identifying which parts of the molecule are critical for its activity .

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCOUGAEHQUTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)

![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)

![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)